- Role of phosphorus adducts in the indolization reaction between arylhydrazones and phosphorus trichlorideTetrahedron, 1987, 43(12), 2755-60,
Cas no 91-55-4 (2,3-Dimethylindole)

2,3-Dimethylindole structure
商品名:2,3-Dimethylindole
2,3-Dimethylindole 化学的及び物理的性質
名前と識別子
-
- 2,3-Dimethyl-1H-indole
- 2,3-Dimethylindole
- 2.3-Dimethylindole
- NSC 24936
- 1H-Indole, 2,3-dimethyl-
- INDOLE, 2,3-DIMETHYL-
- 2,3-dimethyl indole
- TFW7O9HWZK
- PYFVEIDRTLBMHG-UHFFFAOYSA-N
- PubChem7334
- 2,3-Dimethyl-1H-indole #
- s213
- HMS1648J03
- NSC24936
- BBL025939
- STL377851
- TRA0032781
- NCGC0
- D1579
- Q27289944
- Z56867202
- SCHEMBL154593
- NCGC00331571-01
- D-5350
- EN300-17046
- 2,3-Dimethylindole, >=97%
- EINECS 202-076-2
- 2,3-dimethyl-1h-indol
- AKOS000445202
- InChI=1/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H
- AB00444231-03
- NSC-24936
- AC-11743
- LS-82921
- CHEMBL3252119
- FT-0641910
- F2190-0646
- AS-56969
- DTXSID6059027
- UNII-TFW7O9HWZK
- FT-0609715
- AMY23189
- 91-55-4
- DIMETHYLINDOLE, 2,3-
- F12404
- CS-W010999
- MFCD00005617
- 2,3-Dimethyl-1H-indole (ACI)
- Indole, 2,3-dimethyl- (7CI, 8CI)
- DB-057262
- NS00039401
- SY048829
- BDBM50612697
-
- MDL: MFCD00005617
- インチ: 1S/C10H11N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H3
- InChIKey: PYFVEIDRTLBMHG-UHFFFAOYSA-N
- ほほえんだ: C1C=C2NC(C)=C(C2=CC=1)C
- BRN: 116662
計算された属性
- せいみつぶんしりょう: 145.08900
- どういたいしつりょう: 145.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: よくがたけっしょう
- 密度みつど: 1.0641 (estimate)
- ゆうかいてん: 104.0 to 108.0 deg-C
- ふってん: 285°C(lit.)
- フラッシュポイント: 285°C/750mm
- 屈折率: 1.6030 (estimate)
- PSA: 15.79000
- LogP: 2.78470
- ようかいせい: エタノール/エーテルと濃塩酸に溶解し、熱湯と石油に微溶解する
2,3-Dimethylindole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302+H312+H332
- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:NL7185000
- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
- TSCA:Yes
2,3-Dimethylindole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,3-Dimethylindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147760-25g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 25g |
$59 | 2024-07-20 | |
Enamine | EN300-17046-5.0g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 5.0g |
$37.0 | 2023-07-07 | |
Enamine | EN300-17046-50.0g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 50.0g |
$234.0 | 2023-07-07 | |
Enamine | EN300-17046-0.1g |
2,3-dimethyl-1H-indole |
91-55-4 | 95% | 0.1g |
$19.0 | 2023-09-20 | |
eNovation Chemicals LLC | D760197-100g |
2,3-Dimethylindole |
91-55-4 | 97% | 100g |
$225 | 2024-06-07 | |
Life Chemicals | F2190-0646-2.5g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 2.5g |
$40.0 | 2023-09-06 | |
Life Chemicals | F2190-0646-5g |
2,3-Dimethylindole |
91-55-4 | 95%+ | 5g |
$60.0 | 2023-09-06 | |
Fluorochem | 223002-100g |
2,3-Dimethyl-1H-indole |
91-55-4 | 95% | 100g |
£232.00 | 2022-02-28 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A18504-50g |
2,3-Dimethylindole, 97% |
91-55-4 | 97% | 50g |
¥1704.00 | 2023-03-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012337-50g |
2,3-Dimethylindole |
91-55-4 | 97% | 50g |
¥662 | 2024-05-21 |
2,3-Dimethylindole 合成方法
Synthetic Routes 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane
リファレンス
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Pentacarbonylchlororhenium , 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ; 24 h, 140 °C
リファレンス
- Rhenium(I)-Catalyzed C-Methylation of Ketones, Indoles, and Arylacetonitriles Using MethanolJournal of Organic Chemistry, 2021, 86(9), 6943-6951,
Synthetic Routes 5
はんのうじょうけん
1.1 Reagents: Carbon monoxide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Acetonitrile ; 0.17 h, rt; 59 psi, rt → 90 °C; 50 h, 59 psi, 90 °C; 50 h, 59 psi, 90 °C
リファレンス
- Synthesis of indoles by palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes: Methyl indole-4-carboxylateOrganic Syntheses, 2003, 80, 75-84,
Synthetic Routes 6
はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 1-(4-sulfobutyl)-3-[3-(trihydroxysilyl)propyl]-, 4-methylbenzene… (silica supported) Solvents: Ethanol ; 4 h, rt
リファレンス
- Novel and Efficient Heterogeneous 4-Methylbenzenesulfonic Acid-Based Ionic Liquid Supported on Silica Gel for Greener Fischer Indole SynthesisCatalysis Letters, 2016, 146(5), 968-976,
Synthetic Routes 7
Synthetic Routes 8
はんのうじょうけん
1.1 Solvents: Aniline
リファレンス
- Halogenated ketones. I. The bromination of acetone and methyl ethyl ketoneJournal of the Chemical Society, 1948, 272, 272-5,
Synthetic Routes 9
はんのうじょうけん
1.1 Catalysts: Copper Solvents: Dimethylformamide ; 8 h, 120 °C
リファレンス
- Copper Nanoparticles from Copper Aluminum Hydrotalcite: An Efficient Catalyst for Acceptor- and Oxidant-Free Dehydrogenation of Amines and AlcoholsAdvanced Synthesis & Catalysis, 2014, 356(1), 189-198,
Synthetic Routes 10
はんのうじょうけん
1.1 Reagents: Acetic acid
リファレンス
- Phosphorus(V) oxide-methanesulfonic acide-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4,
Synthetic Routes 11
はんのうじょうけん
1.1 Catalysts: 2,2,6,6-Tetramethylpiperidine , Tris(pentafluorophenyl)borane Solvents: Toluene ; 16 h, 110 °C
リファレンス
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Routes 12
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: stereoisomer of [1,1′-(1S)-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphi… Solvents: Dichloromethane ; 24 h, 800 psi, 120 °C
リファレンス
- [(S)-BINAP]PdBr2-catalyzed direct synthesis of 2,3-disubstituted indoles via a tandem reaction between arylamines and α-diketonesTetrahedron Letters, 2011, 52(50), 6758-6762,
Synthetic Routes 13
はんのうじょうけん
リファレンス
- Product class 13: indole and its derivativesScience of Synthesis, 2001, 10, 361-652,
Synthetic Routes 14
はんのうじょうけん
リファレンス
- Effect of steric factors in a heterogeneous-catalytic E. Fischer reaction. XII. Heterogeneous-catalytic E. Fischer reactionZhurnal Organicheskoi Khimii, 1981, 17(4), 745-8,
Synthetic Routes 15
はんのうじょうけん
1.1 Solvents: Ethanol ; 10 min, rt
1.2 -
1.2 -
リファレンス
- Synthesis of substituted indoles using continuous flow micro reactorsTetrahedron, 2010, 66(21), 3861-3865,
Synthetic Routes 16
はんのうじょうけん
1.1 Catalysts: Tin dichloride dihydrate ; 40 °C
1.2 50 min, 40 °C
1.2 50 min, 40 °C
リファレンス
- SnCl2·2H2O-an alternative to Lewis acidic ionic liquidsChemistry Letters, 2006, 35(6), 632-633,
Synthetic Routes 17
はんのうじょうけん
1.1 Solvents: Xylene ; 24 h, 150 °C
リファレンス
- B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and OxindolesACS Catalysis, 2020, 10(8), 4835-4840,
Synthetic Routes 18
Synthetic Routes 19
はんのうじょうけん
リファレンス
- Product subclass 4: palladium-alkene complexesScience of Synthesis, 2002, 1, 319-387,
Synthetic Routes 20
はんのうじょうけん
1.1 Catalysts: 2,2,2-Trifluoroethanol , Chloro[4-methoxy-2-[1-[(4-methoxyphenyl)imino-κN]ethyl]phenyl-κC][(1,2,3,4,5-η)-… ; 20 h, reflux
リファレンス
- Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium CatalystAngewandte Chemie, 2013, 52(27), 6983-6987,
Synthetic Routes 21
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol
リファレンス
- DBU, a highly efficient reagent for the facile regeneration of (hetero)arylamines from their acetamides and benzamides: influence of solvent, temperature, and microwave irradiationSynthetic Communications, 2002, 32(2), 265-272,
2,3-Dimethylindole Raw materials
- Benzene, 1-(1-methyl-1-propenyl)-2-nitro-
- 2-Butanone, 3-(phenylamino)-
- 5H-Dibenz[b,f]azepine, 10,11-dihydro-2,8-dimethoxy-5-methyl-
- 2H-1,2,3-Diazaphosphole, 4,5-dimethyl-2-phenyl-
- Benzenamine,4-methoxy-N-(4-methoxyphenyl)-N-methyl-
- 2,3-Dimethylindoline
- 2-Methylindole
- 1-(2,3-dimethyl-1H-indol-1-yl)-Ethanone
- Phenylhydrazine Hydrochloride (1:1)
2,3-Dimethylindole Preparation Products
2,3-Dimethylindole 関連文献
-
Mylla Cristie da Silva Mendes,Bruno Rodrigues Fazolo,Jéssica Maria de Souza,Leonardo Gomes de Vasconcelos,Paulo Teixeira de Sousa Junior,Evandro Luiz Dall'Oglio,Marcos Ant?nio Soares,Olívia Moreira Sampaio,Lucas Campos Curcino Vieira Photochem. Photobiol. Sci. 2019 18 1350
-
Ming Liu,Ming Shi,Hong Meng New J. Chem. 2020 44 2961
-
Yuan Dong,Haoming Zhao,Yinheng Zhao,Ming Yang,Heshun Zhang,Hansong Cheng RSC Adv. 2021 11 15729
-
Christopher A. Hughes-Whiffing,Alexis Perry Org. Biomol. Chem. 2021 19 627
-
Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576
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推奨される供給者
Amadis Chemical Company Limited
(CAS:91-55-4)2,3-Dimethylindole

清らかである:99%
はかる:100g
価格 ($):203.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-55-4)2,3-Dimethylindole

清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ